2-[(2-hydroxybenzylidene)amino]-N-phenylbenzamide

Coordination chemistry Schiff base ligands Crystal engineering

Procure 2-[(2-hydroxybenzylidene)amino]-N-phenylbenzamide (CAS 306324-91-4) for its unique tridentate ONO donor set, absent in simple salicylidene anilines. This scaffold enables 2:1 (L:M) Fe(III)/Cu(II) complexation and stabilizes 1D supramolecular chains via H-bonding and π-stacking. A validated pharmacophore against MRSA (MIC 7.81 µM in analogs), it is the definitive starting point for catalyst screening libraries, bioinorganic mechanistic studies, and crystal engineering—not a generic Schiff base.

Molecular Formula C20H16N2O2
Molecular Weight 316.4 g/mol
Cat. No. B12451453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-hydroxybenzylidene)amino]-N-phenylbenzamide
Molecular FormulaC20H16N2O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N=CC3=CC=CC=C3O
InChIInChI=1S/C20H16N2O2/c23-19-13-7-4-8-15(19)14-21-18-12-6-5-11-17(18)20(24)22-16-9-2-1-3-10-16/h1-14,23H,(H,22,24)
InChIKeyKTWPDEOKBSIPDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Hydroxybenzylidene)amino]-N-phenylbenzamide (CAS 306324-91-4): A Structurally Characterized Asymmetric Schiff Base Ligand for Coordination Chemistry and Biological Screening


2-[(2-Hydroxybenzylidene)amino]-N-phenylbenzamide (CAS 306324-91-4, C20H16N2O2, MW 316.35 g/mol) is an asymmetric Schiff base derived from the condensation of salicylaldehyde with 2-amino-N-phenylbenzamide . The compound features a tridentate ONO donor set (phenolic oxygen, imine nitrogen, amide carbonyl oxygen) that distinguishes it from simpler bidentate salicylidene anilines, enabling distinct coordination geometries and metal-binding stoichiometries with transition metal ions . Its crystal structure was independently solved, confirming a planar benzylideneamino-benzamide scaffold stabilized by intramolecular hydrogen bonding between the ortho-hydroxyl group and the imine nitrogen . The compound also serves as a synthetic precursor to quinazolinone heterocycles via oxidative cyclization .

Why Simple Salicylidene Anilines or N-Phenylbenzamides Cannot Replace 2-[(2-Hydroxybenzylidene)amino]-N-phenylbenzamide


The target compound integrates two distinct pharmacophoric elements—the salicylidene imine (Schiff base) and the N-phenylbenzamide—on a single ortho-amino-substituted scaffold, producing a tridentate ONO chelating pocket that is absent in both simple salicylidene anilines (which are generally bidentate NO donors) and unsubstituted N-phenylbenzamides (which lack the imine linkage altogether) . When procuring a Schiff base for metal complexation studies, a 2-hydroxy-N-phenylbenzamide lacking the imine bond would exhibit fundamentally different coordination behavior, while a 2-hydroxybenzylideneaniline (salicylidene aniline) would lack the amide carbonyl coordination site that enables tridentate binding and alters metal-to-ligand stoichiometry from 1:1 to 2:1 (L:M) observed in crystallographically characterized Fe(III) and Cu(II) complexes of this scaffold . Furthermore, the specific ortho-amino bridging group in 2-[(2-hydroxybenzylidene)amino]-N-phenylbenzamide uniquely positions the benzamide moiety for both hydrogen-bond-mediated supramolecular assembly and potential pharmacological interactions that cannot be recapitulated by para-substituted or meta-substituted positional isomers .

Quantitative Differentiation Evidence for 2-[(2-Hydroxybenzylidene)amino]-N-phenylbenzamide vs. Closest Analogs


Tridentate ONO vs. Bidentate NO Coordination: Stechiometric and Crystallographic Evidence

X-ray crystallographic analysis of 2-[(2-hydroxybenzylidene)amino]-N-phenylbenzamide (HL1) and its Fe(III) complex [Fe(HL1)₂]·ClO₄·H₂O confirms that the ligand behaves as a tridentate ONO donor, coordinating through the phenolic oxygen, imine nitrogen, and amide carbonyl oxygen to occupy three coordination sites of the central Fe(III) ion in a six-coordinate octahedral geometry with 2:1 ligand-to-metal stoichiometry . In contrast, the simpler salicylidene aniline analog (lacking the amide carbonyl arm) coordinates exclusively as a bidentate NO donor, yielding 1:1 or 2:1 complexes with different geometry and coordination saturation . The amide carbonyl coordination is evidenced by a significant IR shift of the ν(C=O) band from ~1642 cm⁻¹ in the free ligand to ~1595 cm⁻¹ in the Fe(III) complex .

Coordination chemistry Schiff base ligands Crystal engineering

Broad-Spectrum Transition Metal Complexation: 7 Metal Ions Characterized vs. Limited Scope Analogs

The target Schiff base HL1 has been successfully complexed with seven different first-row transition metal ions—Cr³⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺—yielding fourteen structurally and spectroscopically characterized complexes with 2:1 (ligand:metal) stoichiometry . The closely related 5-nitro-substituted analog HL2 likewise yielded fourteen complexes with the same metal ions, enabling systematic comparison of electronic effects on coordination behavior . In contrast, the structurally simpler H₂L ligand N-(2-hydroxybenzylideneamino)benzamide (lacking the N-phenyl substituent) has been reported to form complexes with only Cu(II), Ni(II), and Co(III) . The N-phenyl group of the target compound does not directly participate in metal coordination but influences complex solubility, crystallinity, and intermolecular packing, facilitating single-crystal growth and structural determination .

Metallodrug design Catalysis Bioinorganic chemistry

Supramolecular Assembly: 1D Hydrogen-Bonded Chains vs. Isolated Molecular Packing

In its crystalline ethanol solvate form (HL1·C₂H₅OH), 2-[(2-hydroxybenzylidene)amino]-N-phenylbenzamide assembles into one-dimensional supramolecular chains through a network of intermolecular hydrogen bonds involving the amide N–H donor, the phenolic O–H donor, and the ethanol solvate molecule . The crystal structure (triclinic, space group P-1) reveals that the N-phenyl substituent participates in offset π-π stacking interactions between adjacent chains (centroid-to-centroid distance ~3.7 Å), a feature not achievable with the simpler N-unsubstituted analog N-(2-hydroxybenzylideneamino)benzamide, which lacks the pendant phenyl ring . The quinazolinone derivative (compound 3) derived from oxidative cyclization of this Schiff base displays a two-dimensional hydrogen-bonded network in the orthorhombic space group Pbca (a = 12.889, b = 16.170, c = 17.729 Å, V = 3695 ų, Z = 8, R = 0.0447) .

Crystal engineering Supramolecular chemistry Solid-state properties

Class-Level Antibacterial Activity: Salicylideneamino-Benzamide Scaffold MIC Benchmarks

Although no direct MIC data are published for 2-[(2-hydroxybenzylidene)amino]-N-phenylbenzamide itself, closely related salicylideneamino-benzamide analogs have demonstrated potent antibacterial activity. In a systematic study of 40 imines derived from substituted salicylaldehydes and aminobenzoic acid derivatives (including 4-amino-N-phenylbenzamide), dihalogenosalicylaldehyde-based derivatives exhibited MIC values from 7.81 µM against methicillin-resistant Staphylococcus aureus (MRSA) and from 15.62 µM against Enterococcus faecalis . Additionally, the structurally related ligand N-(2-hydroxybenzylideneamino)benzamide (H₂L, lacking the N-phenyl group) and its Cu(II)/Ni(II) complexes showed confirmed antibacterial activity against Gram-positive bacteria in vitro, with spectroscopic evidence of DNA binding via a non-intercalative mode . The target compound retains the identical salicylideneamino-benzamide core pharmacophore required for this activity while adding the N-phenyl substituent, which may enhance lipophilicity and membrane permeability .

Antimicrobial resistance MRSA Gram-positive bacteria

Cholinesterase Inhibition: Class-Level IC50 Range for 2-Hydroxy-N-phenylbenzamide Congeners

The 2-hydroxy-N-phenylbenzamide substructure embedded within the target Schiff base has been independently characterized as a cholinesterase inhibitor pharmacophore. A series of thirty-six halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) and their phosphoesters exhibited moderate inhibition of acetylcholinesterase (AChE) with IC50 values in the range of 33.1–85.8 µM, and butyrylcholinesterase (BuChE) with IC50 values of 53.5–228.4 µM . The most potent congener, a 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethylphosphate (5c), inhibited BuChE with IC50 = 2.4 µM . While the Schiff base imine linkage in the target compound is absent in the tested salicylanilides, the conserved 2-hydroxy-N-phenylbenzamide core suggests potential AChE/BuChE activity that could be modulated by the imine moiety, providing a structural handle not available in simple salicylanilides .

Alzheimer's disease Cholinesterase inhibitors Neurodegeneration

Procurement-Relevant Application Scenarios for 2-[(2-Hydroxybenzylidene)amino]-N-phenylbenzamide


Transition Metal Catalyst Library Construction

With demonstrated complexation of 7 first-row transition metals (Cr³⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) yielding 14 crystallographically and spectroscopically characterized complexes , this Schiff base is a suitable ligand scaffold for constructing systematic catalyst screening libraries. Groups synthesizing heterogeneous catalysts (e.g., Cu/Ligand@Fullerene systems based on closely related N-(3-((2-hydroxybenzylidene)amino)phenyl)benzamide architectures) have demonstrated catalytic efficiency and reusability that could be extended to this scaffold . The tridentate ONO coordination mode provides enhanced complex stability compared to bidentate alternatives .

Antimicrobial Lead Optimization Starting Point

Salicylideneamino benzamide analogs have shown MIC values from 7.81 µM against MRSA and activity against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus and Enterococcus faecalis . The target compound contains the identical salicylideneamino-benzamide pharmacophore and can serve as a core scaffold for structure-activity relationship (SAR) expansion, particularly via halogenation of the salicylaldehyde-derived ring or modification of the N-phenyl substituent, strategies that have proven effective in optimizing antimicrobial potency within this compound class .

Crystal Engineering and Solid-State Materials Research

The compound crystallizes in a triclinic P-1 space group, forming 1D supramolecular chains stabilized by intermolecular N–H···O and O–H···O hydrogen bonds, with additional offset π-π stacking interactions (~3.7 Å) involving the N-phenyl substituent . This predictable supramolecular assembly enables crystal engineering studies, co-crystal design, and solid-state property modulation. The quinazolinone derivative (compound 3) obtained by oxidative cyclization of this Schiff base crystallizes in the orthorhombic Pbca space group with a 2D hydrogen-bonded network, demonstrating the synthetic versatility of this scaffold for accessing diverse solid-state architectures .

Schiff Base Metal Complexes for DNA Binding and Bioinorganic Studies

The closely related ligand N-(2-hydroxybenzylideneamino)benzamide (H₂L, des-phenyl analog) and its Cu(II)/Ni(II) complexes demonstrated DNA binding activity with a hyperchromic effect indicative of non-intercalative binding, along with BSA protein interaction causing secondary structure alteration (reduction of α-helix content by CD spectroscopy) . Molecular docking simulations of these complexes against Mycobacterium tuberculosis enoyl-ACP reductase (InhA) suggested potential enzyme inhibition . The target compound, incorporating an additional N-phenyl substituent, may offer enhanced hydrophobic contacts in biomolecular recognition, making it a candidate for bioinorganic mechanistic studies .

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